N-cyclopentyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

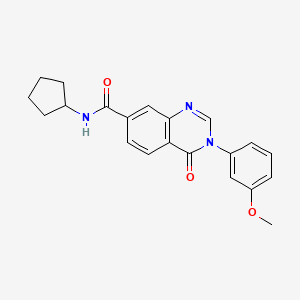

This compound belongs to the quinazoline-4-one carboxamide class, characterized by a bicyclic quinazoline core substituted with a 3-methoxyphenyl group at position 3 and a cyclopentyl carboxamide moiety at position 6. Its molecular formula is C₂₆H₂₅N₃O₃ (exact molecular weight inferred from analogs: ~450–460 g/mol). The 3-methoxy group on the phenyl ring and the cyclopentyl chain are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, particularly in therapeutic contexts such as kinase inhibition or antimicrobial activity .

Properties

Molecular Formula |

C21H21N3O3 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-cyclopentyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C21H21N3O3/c1-27-17-8-4-7-16(12-17)24-13-22-19-11-14(9-10-18(19)21(24)26)20(25)23-15-5-2-3-6-15/h4,7-13,15H,2-3,5-6H2,1H3,(H,23,25) |

InChI Key |

MTTTULSRZHCWRS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and suitable catalysts.

Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through nucleophilic substitution reactions, using cyclopentyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Halides, bases, acids, catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is primarily studied for its role as a COX-2 inhibitor . Cyclooxygenase-2 (COX-2) is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain. This compound's mechanism of action involves the modulation of the arachidonic acid pathway, which is crucial in the synthesis of prostanoids responsible for inflammation.

Table 1: COX-2 Inhibition and Related Effects

| Aspect | Details |

|---|---|

| Target Enzyme | Cyclooxygenase-2 (COX-2) |

| Mechanism of Action | Inhibition of arachidonic acid pathway |

| Biochemical Pathway | Affects prostanoid production |

| Result | Reduced inflammation and pain |

Pharmacological Applications

Research indicates that this compound may have broader pharmacological implications beyond COX-2 inhibition. It has been investigated for potential applications in treating various conditions such as:

- Cancer Therapy : The compound's ability to inhibit specific pathways may contribute to anticancer effects. Studies have shown that similar quinazoline derivatives exhibit anti-tumor properties by interfering with cancer cell proliferation and survival mechanisms .

- Anti-inflammatory Agents : Given its COX-2 inhibitory activity, this compound is a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat pain and inflammation.

Biochemical Research

In biochemical studies, this compound has been utilized to explore various biochemical pathways. Its structure allows for modifications that can enhance its efficacy or selectivity towards specific targets.

Case Study: Antitumor Activity

A notable study evaluated the effects of quinazoline derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer types, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

N-(2-hydroxy-2-phenylethyl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Key Differences : The amide nitrogen is substituted with a 2-hydroxy-2-phenylethyl group instead of cyclopentyl.

G858-0245: N-cyclopentyl-3-(4-methoxyphenyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Key Differences :

- Methoxy group at the para position (4-methoxyphenyl) instead of meta (3-methoxyphenyl).

- Additional 2-[(4-nitrophenyl)methyl]sulfanyl substituent.

- Implications: The 4-methoxy substitution alters steric and electronic interactions in binding pockets.

BE49424: 2-(benzylsulfanyl)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Key Differences :

- 2-Methoxyethyl group at position 3 instead of 3-methoxyphenyl.

- Benzylsulfanyl substituent at position 2.

- Benzylsulfanyl increases bulkiness, affecting binding site accessibility .

Physicochemical Properties

Key Observations :

- G858-0245 has the highest logP and hydrogen-bond acceptors, correlating with its nitro and sulfanyl substituents.

- The target compound’s 3-methoxyphenyl group balances lipophilicity and polarity, making it intermediate in solubility and permeability.

Biological Activity

N-cyclopentyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- IUPAC Name : this compound

This compound features a quinazoline core, which is known for its diverse biological activities.

Antiviral Activity

Research has indicated that quinazoline derivatives exhibit antiviral properties. For instance, studies have shown that certain compounds within this class can inhibit viral replication mechanisms. This compound has been evaluated for its potential as an anti-HIV agent, demonstrating effectiveness in inhibiting HIV replication in vitro. The mechanism involves interference with viral entry and integration processes into host cells .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the activation of caspase pathways and the modulation of cell cycle regulators .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in cancer progression and viral replication. For example, it acts as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair .

Anti-inflammatory Effects

Recent studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity highlights its potential use in treating inflammatory diseases .

Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound revealed a significant reduction in HIV viral load in treated cell cultures compared to controls. The compound was administered at various concentrations (10 µM to 100 µM), with the highest efficacy observed at 50 µM.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 65 |

| 100 | 70 |

Study 2: Anticancer Activity

In a comparative study on anticancer activity against breast cancer cell lines (MCF-7), the compound showed a dose-dependent increase in apoptosis rates.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 5 | 15 |

| 10 | 30 |

| 20 | 55 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.